ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound that features a thiophene ring, a pyrazole ring, and a carbamate group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Thiophene-based analogs, a key component of this compound, have been studied extensively and are known to interact with a variety of biological targets . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiophene derivatives are known to inhibit certain enzymes, while others may interact with cell receptors or DNA .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it is likely that multiple pathways could be affected .
Result of Action
Based on the known effects of thiophene derivatives, it can be inferred that this compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves the formation of the thiophene and pyrazole rings followed by their coupling and subsequent carbamate formation. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These processes are typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: Both the thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted thiophene and pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate can be compared with other similar compounds, such as:
Thiophene derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Pyrazole derivatives: Compounds like celecoxib and rimonabant, which are used as anti-inflammatory and anti-obesity agents, respectively.
Properties
IUPAC Name |
ethyl N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-2-17-12(16)13-6-8-15-7-5-10(14-15)11-4-3-9-18-11/h3-5,7,9H,2,6,8H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPVHNHSMFDWHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C=CC(=N1)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.